molecular formula C21H23F3N2O2 B2903123 N-(3-(2-phenylmorpholino)propyl)-3-(trifluoromethyl)benzamide CAS No. 954046-55-0

N-(3-(2-phenylmorpholino)propyl)-3-(trifluoromethyl)benzamide

Cat. No. B2903123
CAS RN: 954046-55-0
M. Wt: 392.422
InChI Key: RBLRSZGVFGIHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(2-phenylmorpholino)propyl)-3-(trifluoromethyl)benzamide, also known as Compound 21, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-(3-(2-phenylmorpholino)propyl)-3-(trifluoromethyl)benzamide 21 acts as an agonist of the angiotensin II type 2 receptor (AT2R), which is expressed in various tissues, including the cardiovascular system, kidneys, and brain. Activation of AT2R by this compound 21 leads to the production of nitric oxide, which results in vasodilation and a decrease in blood pressure. Furthermore, this compound 21 has been found to activate the AMPK pathway, which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound 21 has been shown to have potent vasodilatory effects, which can help in reducing blood pressure. It has also been found to improve insulin sensitivity and glucose metabolism, which can be beneficial in the treatment of diabetes. In addition, this compound 21 has been shown to have anti-inflammatory effects, which can help in reducing the risk of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-(2-phenylmorpholino)propyl)-3-(trifluoromethyl)benzamide 21 is its potent vasodilatory effects, which can be easily measured in vitro and in vivo. However, one of the limitations of using this compound 21 in lab experiments is its low solubility, which can make it challenging to administer in vivo.

Future Directions

There are several potential future directions for research on N-(3-(2-phenylmorpholino)propyl)-3-(trifluoromethyl)benzamide 21. One area of interest is the development of more potent and selective AT2R agonists. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound 21 in other diseases, such as cancer and neurodegenerative disorders. Finally, research is also needed to investigate the safety and toxicity of this compound 21 in humans.

Synthesis Methods

The synthesis of N-(3-(2-phenylmorpholino)propyl)-3-(trifluoromethyl)benzamide 21 involves the reaction of 3-(trifluoromethyl)benzoic acid with N-(3-aminopropyl)-2-phenylmorpholine in the presence of a coupling reagent. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.

Scientific Research Applications

N-(3-(2-phenylmorpholino)propyl)-3-(trifluoromethyl)benzamide 21 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cardiovascular diseases, and diabetes. It has been shown to have potent vasodilatory effects, which can help in reducing blood pressure. In addition, this compound 21 has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism.

properties

IUPAC Name

N-[3-(2-phenylmorpholin-4-yl)propyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O2/c22-21(23,24)18-9-4-8-17(14-18)20(27)25-10-5-11-26-12-13-28-19(15-26)16-6-2-1-3-7-16/h1-4,6-9,14,19H,5,10-13,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLRSZGVFGIHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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